(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
4-Aminophenylmethanol, also known as (4-Aminophenyl)methanol, is a compound with the molecular formula C7H9NO . It is typically available as a white powder .
Synthesis Analysis
The synthesis of 4-Aminophenylmethanol or similar compounds often involves reactions with aniline . For example, one method involves the use of Co3O4 nanoparticles at 20°C .Molecular Structure Analysis
The linear formula of 4-Aminophenylmethanol is H2NC6H4CH2OH . The molecular weight is 123.15 .Chemical Reactions Analysis
4-Aminophenylmethanol can be used in the synthesis of various other compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. It can also be used as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .Physical and Chemical Properties Analysis
4-Aminophenylmethanol is a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .Scientific Research Applications
Organic Synthesis Methodologies
Aza-Piancatelli Rearrangement
Furan-2-yl(phenyl)methanol derivatives have been studied in the context of aza-Piancatelli rearrangement, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This method features low catalyst loading and quick reaction times, highlighting its efficiency in organic synthesis (Reddy et al., 2012).
Metal-Free Reduction of Nitro Aromatic Compounds
The use of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic and heteroaromatic compounds to β-amino esters demonstrates an innovative metal-free approach in the synthesis of valuable organic molecules (Giomi et al., 2011).
Palladium-Catalyzed C-H Halogenation
Research shows that (6-amino-2-chloro-3-fluorophenyl)methanol can be prepared via palladium-catalyzed C-H halogenation, offering advantages such as milder conditions, higher yields, and better selectivity compared to traditional methods. This technique contributes to the expansion of chemical diversity in synthesis (Sun et al., 2014).
Catalyst Development and Reaction Mechanisms
Huisgen 1,3-Dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been synthesized and applied as a catalyst for Huisgen 1,3-dipolar cycloadditions, displaying low catalyst loadings and compatibility with various functional groups. This development underscores the ligand's efficiency and versatility in facilitating cycloaddition reactions (Ozcubukcu et al., 2009).
Bidentate Chelation-Controlled Synthesis
The synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation of glycolate enolate demonstrates the utility of specific methanol derivatives in achieving asymmetric synthesis. This research offers insights into the application of chiral auxiliaries for selective synthesis processes (Jung et al., 2000).
Analytical Chemistry Applications
Analysis of Methanol in the Presence of Ethanol
A hybrid capillary electrophoresis device with electrochemical derivatization and conductivity detection has been developed for the analysis of methanol alongside ethanol. This method provides an alternative to traditional chromatographic techniques, emphasizing the importance of accurate methanol detection due to its toxicity (Santos et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZARSDXOYBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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